N-ethyl-2-(2-fluorophenyl)acetamide
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Overview
Description
N-ethyl-2-(2-fluorophenyl)acetamide: is an organic compound with a molecular formula of C10H12FNO This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a fluorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroacetophenone with ethylamine. The process can be summarized as follows:
Starting Materials: 2-fluoroacetophenone and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: The 2-fluoroacetophenone is dissolved in the solvent, and ethylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a reactor under controlled conditions.
Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more efficient.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: N-ethyl-2-(2-fluorophenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to investigate the effects of fluorinated acetamide derivatives on biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structure suggests that it could be used as a precursor for drugs targeting neurological diseases, inflammation, and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.
Cellular Pathways: The compound can affect cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
N-ethyl-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in the para position.
N-methyl-2-(2-fluorophenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(2-fluorophenyl)acetamide: Lacks the ethyl group on the nitrogen atom.
Uniqueness: N-ethyl-2-(2-fluorophenyl)acetamide is unique due to the specific positioning of the ethyl and fluorophenyl groups This configuration enhances its stability, reactivity, and biological activity compared to similar compounds
Properties
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZILDGHLRLBXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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